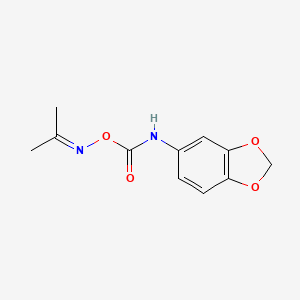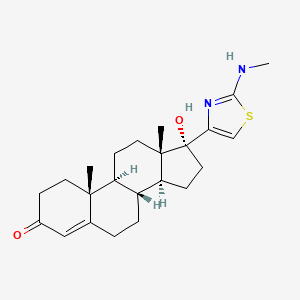
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound It is structurally related to androgens, which are hormones that play a key role in the development and maintenance of male characteristics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one typically involves multiple steps starting from a suitable steroidal precursor. The process includes:
Hydroxylation: Introduction of a hydroxyl group at the 17-alpha position.
Thiazole Ring Formation: Incorporation of the thiazole ring at the 17-beta position through a series of reactions involving thioamide and halogenated intermediates.
Methylation: Introduction of the methylamino group at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and pH to ensure optimal reaction conditions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反应分析
Types of Reactions
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Used in the development of pharmaceuticals and biochemical research.
作用机制
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with androgen receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include:
Androgen Receptor Activation: Binding to androgen receptors in target tissues.
Gene Expression Modulation: Regulation of genes involved in protein synthesis, cell growth, and differentiation.
相似化合物的比较
Similar Compounds
Testosterone: A natural androgen hormone with similar structural features.
Dihydrotestosterone: A more potent androgen derived from testosterone.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.
Uniqueness
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which confer distinct chemical and biological properties compared to other androgens. These modifications can affect its binding affinity to androgen receptors and its metabolic stability.
属性
CAS 编号 |
96365-56-9 |
|---|---|
分子式 |
C23H32N2O2S |
分子量 |
400.6 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32N2O2S/c1-21-9-6-15(26)12-14(21)4-5-16-17(21)7-10-22(2)18(16)8-11-23(22,27)19-13-28-20(24-3)25-19/h12-13,16-18,27H,4-11H2,1-3H3,(H,24,25)/t16-,17+,18+,21+,22+,23+/m1/s1 |
InChI 键 |
SXLNVUPUVCGZQU-BZRUYPMDSA-N |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Isocyanatomethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13790264.png)

![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)
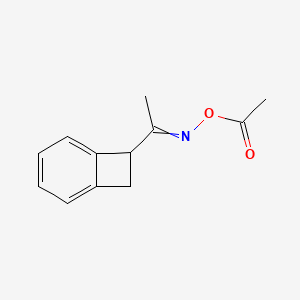

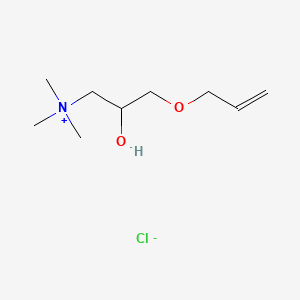
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
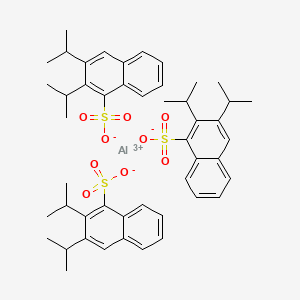
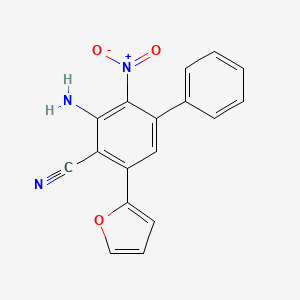
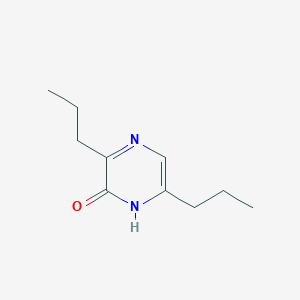
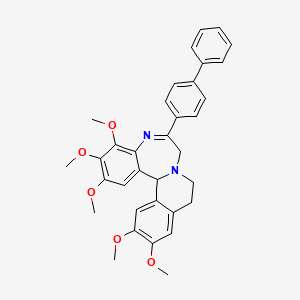
![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)
